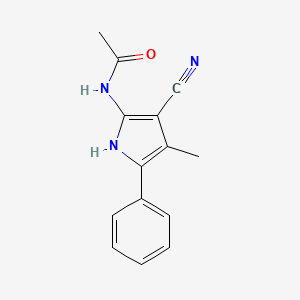![molecular formula C15H11BrClNS B12910499 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole CAS No. 336186-27-7](/img/structure/B12910499.png)
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 4-chlorothiophenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A base such as potassium carbonate is used to deprotonate the thiophenol, facilitating the nucleophilic substitution reaction.
Procedure: The 5-bromoindole is reacted with 4-chlorothiophenol in the presence of a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, typically around 100-120°C, for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, DMF, DMSO, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methyl-1H-indole: Lacks the sulfanyl and chlorophenyl groups, resulting in different biological activities.
3-[(4-Chlorophenyl)sulfanyl]-2-methyl-1H-indole: Lacks the bromine atom, which may affect its reactivity and biological properties.
5-Bromo-3-phenylsulfanyl-2-methyl-1H-indole: Similar structure but with a phenyl group instead of a chlorophenyl group, leading to different interactions and activities.
Uniqueness
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole is unique due to the presence of both bromine and chlorophenylsulfanyl groups. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
336186-27-7 |
|---|---|
Molekularformel |
C15H11BrClNS |
Molekulargewicht |
352.7 g/mol |
IUPAC-Name |
5-bromo-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11BrClNS/c1-9-15(19-12-5-3-11(17)4-6-12)13-8-10(16)2-7-14(13)18-9/h2-8,18H,1H3 |
InChI-Schlüssel |
YTGBMNPGEOUCTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)


![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)









![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
